

Unveiling the Molecular Landscape of Pentadecanoic Acid (FA15™ C15:0): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FA-15

Cat. No.: B1656046

[Get Quote](#)

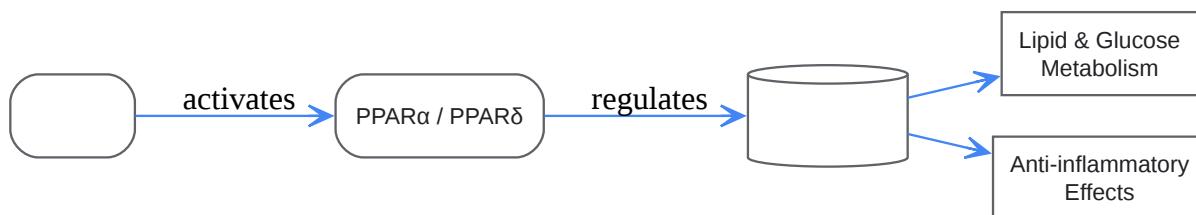
For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, has emerged as a molecule of significant interest in the scientific community. Initially recognized as a biomarker for dairy fat intake, recent research has illuminated its broader physiological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, key signaling pathways, and metabolism of C15:0. It is intended to serve as a detailed resource, offering structured data, in-depth experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development.

Molecular Structure and Properties of Pentadecanoic Acid (C15:0)

Pentadecanoic acid, also known by its lipid number C15:0, is a saturated fatty acid containing a 15-carbon backbone.^[1] Its molecular formula is C15H30O2, and it has a molecular weight of approximately 242.40 g/mol.^[1] As a saturated fatty acid, its carbon chain contains no double bonds, resulting in a straight-chain structure.

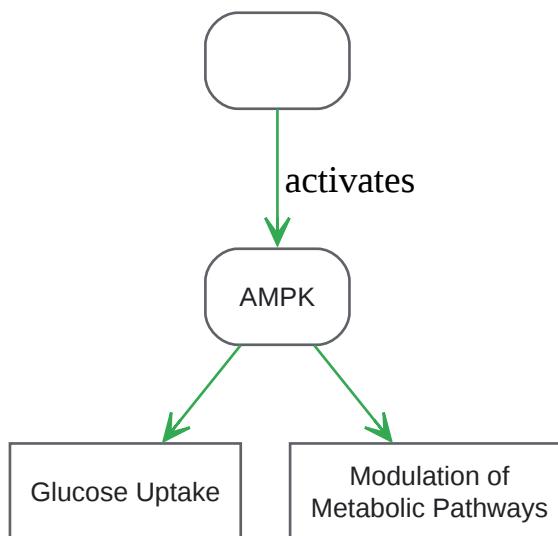

Property	Value	Reference
Systematic Name	Pentadecanoic acid	[2][3]
Common Names	C15:0, Pentadecylic acid	[1][4]
Molecular Formula	C15H30O2	[1][2]
Molecular Weight	242.40 g/mol	[1]
CAS Number	1002-84-2	[2]
Chemical Structure	CH3(CH2)13COOH	[4]

Key Signaling Pathways Modulated by Pentadecanoic Acid

C15:0 exerts its biological effects through the modulation of several key signaling pathways implicated in metabolism, inflammation, and cellular proliferation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR α) and delta (PPAR δ).^[3] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPAR α and PPAR δ by C15:0 can lead to anti-inflammatory and antifibrotic effects.^[3]

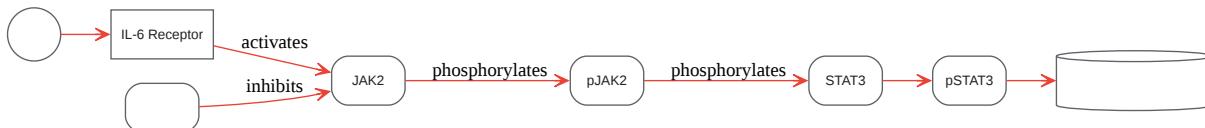


[Click to download full resolution via product page](#)

Figure 1: C15:0 Activation of PPAR α / δ Signaling.

AMP-Activated Protein Kinase (AMPK) Activation

C15:0 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^[5] AMPK activation by C15:0 can enhance glucose uptake and modulate metabolic pathways.^[5] This mechanism is shared with the well-known metabolic regulator, metformin.^[1]



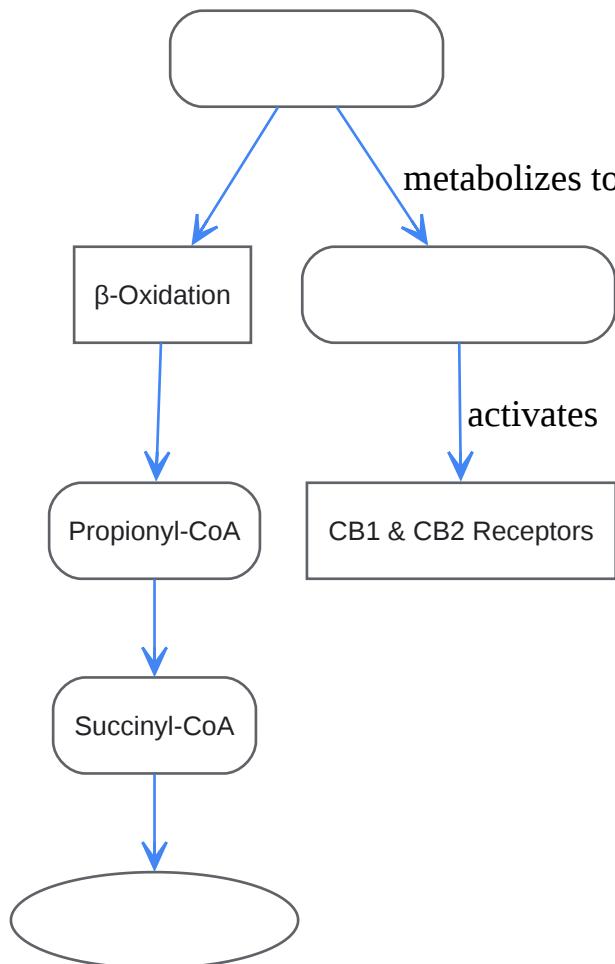
[Click to download full resolution via product page](#)

Figure 2: C15:0-Mediated AMPK Activation.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Inhibition

In the context of cancer biology, pentadecanoic acid has been demonstrated to suppress the JAK2/STAT3 signaling pathway.^[2] This pathway is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation. C15:0 can inhibit the phosphorylation of both JAK2 and STAT3, even in the presence of stimulating cytokines like Interleukin-6 (IL-6).^[2]

[Click to download full resolution via product page](#)


Figure 3: Inhibition of IL-6/JAK2/STAT3 Signaling by C15:0.

Mammalian Target of Rapamycin (mTOR) Inhibition

C15:0 has also been identified as an inhibitor of the mammalian target of rapamycin (mTOR) pathway.^[1] The mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its inhibition by C15:0 suggests a potential role in anti-cancer therapies and longevity-associated processes.^[1]

Metabolism of Pentadecanoic Acid

The metabolism of C15:0 is distinct from that of even-chain fatty acids. Its beta-oxidation yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. A significant recent discovery is the metabolism of C15:0 into pentadecanoylcarnitine (PDC). PDC has been identified as a full-acting endogenous cannabinoid, activating both cannabinoid receptors CB1 and CB2. This novel metabolite may mediate some of the broader physiological effects of C15:0.

[Click to download full resolution via product page](#)

Figure 4: Metabolic Pathways of Pentadecanoic Acid (C15:0).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of C15:0's biological activities.

Quantification of Pentadecanoic Acid in Plasma by GC-MS

This protocol describes the extraction and quantification of total C15:0 from plasma samples.

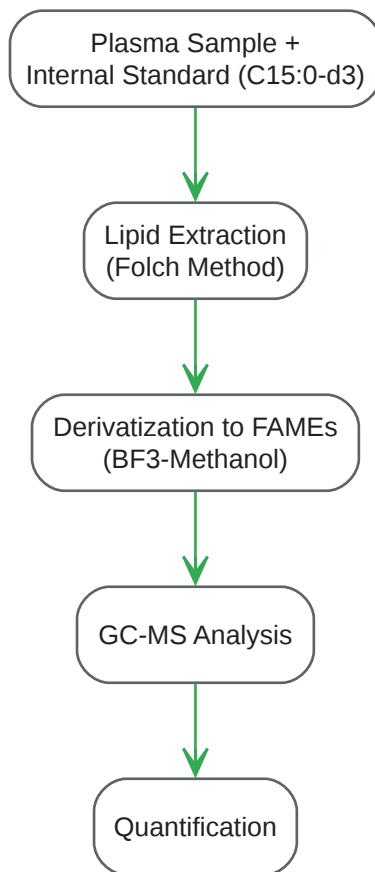
4.1.1 Materials

- Plasma samples

- Internal Standard: Deuterated pentadecanoic acid (C15:0-d3)
- Methanol
- Chloroform
- 0.9% NaCl solution
- Derivatizing agent: 14% Boron trifluoride in methanol (BF3-methanol)
- Hexane
- Anhydrous sodium sulfate
- Gas chromatograph-mass spectrometer (GC-MS)

4.1.2 Lipid Extraction (Folch Method)

- To 100 μ L of plasma, add a known amount of C15:0-d3 internal standard.
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes.
- Add 400 μ L of 0.9% NaCl solution and vortex for 30 seconds.
- Centrifuge at 2,000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase containing the lipids into a clean glass tube.
- Dry the lipid extract under a gentle stream of nitrogen.


4.1.3 Derivatization to Fatty Acid Methyl Esters (FAMEs)

- To the dried lipid extract, add 1 mL of 14% BF3-methanol.
- Seal the tube and heat at 100°C for 30 minutes.
- Cool the tube to room temperature.

- Add 1 mL of water and 2 mL of hexane.
- Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
- Transfer the upper hexane layer containing the FAMEs to a new tube.
- Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
- Concentrate the FAMEs under nitrogen for GC-MS analysis.

4.1.4 GC-MS Analysis

- Column: DB-23 or equivalent polar capillary column.
- Injection Volume: 1 μ L.
- Carrier Gas: Helium.
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of C15:0-methyl ester and C15:0-d3-methyl ester.

[Click to download full resolution via product page](#)

Figure 5: Workflow for GC-MS Quantification of C15:0 in Plasma.

In Vitro Cell-Based Assays

4.2.1 Cell Culture and Treatment

- Cell Lines:
 - MCF-7 (Human Breast Adenocarcinoma): Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - C2C12 (Mouse Myoblast): Culture in DMEM with 10% FBS. For differentiation into myotubes, switch to DMEM with 2% horse serum.
 - HepG2 (Human Hepatocellular Carcinoma): Culture in EMEM with 10% FBS.

- C15:0 Preparation: Dissolve pentadecanoic acid in ethanol to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final ethanol concentration in the culture medium is non-toxic to the cells (typically <0.1%).

4.2.2 Western Blot Analysis for Signaling Pathway Activation

- Seed cells in 6-well plates and grow to 70-80% confluence.
- Treat cells with C15:0 at various concentrations and time points. For JAK/STAT inhibition studies, pre-treat with C15:0 before stimulating with IL-6 (e.g., 20 ng/mL for 15-30 minutes).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
 - Primary Antibodies: p-AMPK α (Thr172), total AMPK α , p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), total STAT3, GAPDH (loading control).
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities using densitometry software.

4.2.3 PPAR Agonist Activity Assay

- Utilize a commercially available PPAR α/δ reporter assay kit or a stable cell line expressing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).

- Seed the cells in a 96-well plate.
- Treat the cells with a range of C15:0 concentrations and a known PPAR agonist as a positive control (e.g., GW501516 for PPAR δ , WY-14643 for PPAR α).
- After the incubation period (typically 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.
- Calculate the fold activation relative to the vehicle control.

4.2.4 Mitochondrial Function Assay (MitoSOX Red) This assay measures mitochondrial reactive oxygen species (ROS).

- Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate.
- Treat cells with C15:0 for the desired duration.
- Remove the culture medium and wash the cells with warm PBS.
- Incubate the cells with 5 μ M MitoSOX Red reagent in HBSS for 10 minutes at 37°C, protected from light.
- Wash the cells three times with warm PBS.
- Measure the fluorescence with an excitation/emission of 510/580 nm using a fluorescence microplate reader.

Conclusion

Pentadecanoic acid (C15:0) is a pleiotropic signaling molecule with a well-defined molecular structure. Its engagement with key cellular pathways, including PPAR, AMPK, and JAK/STAT, underscores its potential as a therapeutic agent in metabolic and inflammatory diseases, as well as in oncology. The recent discovery of its metabolite, pentadecanoylcarnitine, as an endocannabinoid opens new avenues for research into its physiological functions. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the molecular mechanisms of C15:0 and accelerate its translation from preclinical findings to clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. schebb-web.de [schebb-web.de]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. Extraction and LC–MS lipid profiling from plasma and serum: Protocol development for fatty acid analysis - American Chemical Society [acs.digitellinc.com]
- 5. encodeproject.org [encodeproject.org]
- To cite this document: BenchChem. [Unveiling the Molecular Landscape of Pentadecanoic Acid (FA15™ C15:0): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1656046#what-is-the-molecular-structure-of-fa15-c15-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com